molecular formula C9H7IN2O B13114269 6-Iodo-1-methylquinoxalin-2(1H)-one

6-Iodo-1-methylquinoxalin-2(1H)-one

Cat. No.: B13114269
M. Wt: 286.07 g/mol
InChI Key: CVDKHJRRVQVFGK-UHFFFAOYSA-N
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Description

6-Iodo-1-methylquinoxalin-2(1H)-one is a high-purity chemical reagent designed for research applications. As a functionalized quinoxalinone, it serves as a key synthetic intermediate in organic synthesis and drug discovery efforts. Quinoxalinone derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . Research into similar compounds has shown that the quinoxalinone core is a promising structure for developing new therapeutic agents, with demonstrated potential in areas such as anticancer research . The iodine substituent at the 6-position makes this compound a particularly valuable building block for further chemical transformations, enabling the construction of more complex molecules for biological evaluation through various cross-coupling reactions. This product is offered for research purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H7IN2O

Molecular Weight

286.07 g/mol

IUPAC Name

6-iodo-1-methylquinoxalin-2-one

InChI

InChI=1S/C9H7IN2O/c1-12-8-3-2-6(10)4-7(8)11-5-9(12)13/h2-5H,1H3

InChI Key

CVDKHJRRVQVFGK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)I)N=CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-1-methylquinoxalin-2(1H)-one typically involves the iodination of 1-methylquinoxalin-2(1H)-one. A common method includes:

    Starting Material: 1-Methylquinoxalin-2(1H)-one

    Reagent: Iodine (I2) or N-Iodosuccinimide (NIS)

    Solvent: Acetic acid or dichloromethane

    Conditions: Room temperature to reflux

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Specific details would require access to industrial protocols or patents.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-1-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The quinoxaline core can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3) in DMF for azidation

    Oxidation: Potassium permanganate (KMnO4) in acidic medium

    Reduction: Sodium borohydride (NaBH4) in methanol

Major Products

    Azidation: 6-Azido-1-methylquinoxalin-2(1H)-one

    Oxidation: Corresponding quinoxaline N-oxide

    Reduction: Reduced quinoxaline derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Quinoxaline derivatives, including 6-Iodo-1-methylquinoxalin-2(1H)-one, have been investigated for their antimicrobial properties. Research indicates that modifications in the quinoxaline structure can enhance antibacterial activity against a range of pathogens. For example, studies have shown that introducing halogen atoms increases the lipophilicity of the compounds, which can improve their ability to penetrate bacterial membranes and exert antimicrobial effects .

Anticancer Properties
The compound has also been evaluated for its anticancer potential. Quinoxaline derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. Specific studies have highlighted that 6-Iodo-1-methylquinoxalin-2(1H)-one exhibits cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Neuroprotective Effects
Recent investigations into neuroprotective applications have shown that quinoxaline compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases. The presence of the iodine atom in 6-Iodo-1-methylquinoxalin-2(1H)-one may enhance its interaction with biological targets involved in neuroprotection .

Materials Science

Fluorescent Materials
The fluorescence properties of quinoxaline derivatives make them suitable for applications in optoelectronic materials. 6-Iodo-1-methylquinoxalin-2(1H)-one has been studied for its potential use in organic light-emitting diodes (OLEDs) and fluorescent sensors. The compound's ability to emit light upon excitation can be harnessed in various electronic applications, including display technology .

Polymer Additives
In materials science, quinoxaline derivatives are being explored as additives in polymer formulations to enhance mechanical properties and thermal stability. The incorporation of 6-Iodo-1-methylquinoxalin-2(1H)-one into polymer matrices has shown promising results in improving the overall performance of materials used in coatings and composites .

Analytical Chemistry

Analytical Reagents
6-Iodo-1-methylquinoxalin-2(1H)-one serves as a valuable reagent in analytical chemistry for detecting metal ions and other analytes. Its ability to form stable complexes with metal ions allows for sensitive detection methods, such as fluorescence spectroscopy and chromatography . This application is particularly useful in environmental monitoring and quality control processes.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Enhanced antibacterial activity observed with halogenated derivatives.
Anticancer Properties Significant cytotoxic effects on various cancer cell lines reported.
Neuroprotective Effects Potential modulation of neurotransmitter systems indicated.
Fluorescent Materials Promising results for use in OLEDs and fluorescent sensors.
Analytical Reagents Effective detection of metal ions through complex formation.

Mechanism of Action

The mechanism of action of 6-Iodo-1-methylquinoxalin-2(1H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting cellular pathways. Detailed mechanisms would require experimental data from biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinoxalinone Derivatives

3-Methyl-1H-quinoxalin-2-one (S2b)
  • Key Differences: Substituent Position: Methyl at position 3 (vs. iodine at position 6 in the target compound). Electronic Effects: The iodine atom in the target compound is electron-withdrawing, altering electronic density compared to the electron-neutral methyl group in S2b. Synthesis: S2b is synthesized via condensation of 1,2-phenylenediamine with methyl 2-oxopropanoate (98% yield, white solid) . Physicochemical Properties:
  • Molecular Weight: 160.17 g/mol (vs. ~301.11 g/mol for the iodinated analog).
  • NMR Data: Distinct downfield shifts in S2b (e.g., δ 12.29 ppm for NH) contrast with expected deshielding near iodine in the target compound .
6-Methoxyquinaldine
  • Structure: Quinaldine (quinoline derivative) with a methoxy group at position 6 .
  • Key Differences: Core Heterocycle: Quinaldine has one nitrogen atom, whereas quinoxalinone has two. Substituent Effects: Methoxy is electron-donating, increasing solubility, while iodine is bulky and electron-withdrawing. Physical Properties: Melting point 61–65°C; molecular weight 173.21 g/mol .

Dihydroquinazolinone Derivatives

MHY2251
  • Structure : 2,3-Dihydroquinazolin-4(1H)-one with a benzo[d][1,3]dioxol-5-yl substituent .
  • Key Differences: Saturation: The dihydroquinazolinone core is partially saturated, increasing conformational flexibility compared to the fully aromatic quinoxalinone.

Isoquinoline Analogs

Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • Structure: Isoquinoline derivative with methoxy and methyl groups .
  • Key Differences: Ring System: Isoquinoline has a benzopyridine structure vs. quinoxaline’s benzodiazine. Functional Groups: Methoxy substituents enhance solubility but lack halogen bonding capability.

Comparative Data Table

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties Reference
6-Iodo-1-methylquinoxalin-2(1H)-one Quinoxalinone 1-Me, 6-I ~301.11 Halogen bonding potential, high logP
3-Methyl-1H-quinoxalin-2-one (S2b) Quinoxalinone 3-Me, 1-H 160.17 98% yield, white solid
6-Methoxyquinaldine Quinaldine 6-OMe 173.21 mp 61–65°C
MHY2251 Dihydroquinazolinone Benzo[d][1,3]dioxol-5-yl SIRT1 inhibitor

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